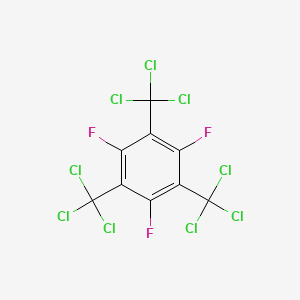
1,3,5-Trifluoro-2,4,6-tris(trichloromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Trifluoro-2,4,6-tris(trichloromethyl)benzene is a chemical compound with the molecular formula C9Cl9F3 and a molecular weight of 484.169 g/mol . It is characterized by the presence of three trifluoromethyl groups and three trichloromethyl groups attached to a benzene ring. This compound is known for its high density (1.891 g/cm³) and high boiling point (366.4°C at 760 mmHg) .
Méthodes De Préparation
The synthesis of 1,3,5-Trifluoro-2,4,6-tris(trichloromethyl)benzene typically involves the reaction of benzene-1,3,5-tricarboxylic acid with sulfur tetrafluoride (SF4) . This reaction is carried out under controlled conditions to ensure the formation of the desired trifluoromethyl groups. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.
Analyse Des Réactions Chimiques
1,3,5-Trifluoro-2,4,6-tris(trichloromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups (trifluoromethyl and trichloromethyl groups).
Oxidation and Reduction:
Common Reagents and Conditions: Typical reagents used in these reactions include n-butyllithium and carbon dioxide for the synthesis of derivatives.
Applications De Recherche Scientifique
1,3,5-Trifluoro-2,4,6-tris(trichloromethyl)benzene has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,3,5-Trifluoro-2,4,6-tris(trichloromethyl)benzene involves its interaction with molecular targets through σ-hole and π-hole capture mechanisms . These interactions stabilize n-electrons and decrease the excited state energy, leading to slower radiative decay rates . This mechanism is supported by both computational and experimental studies.
Comparaison Avec Des Composés Similaires
1,3,5-Trifluoro-2,4,6-tris(trichloromethyl)benzene can be compared with other similar compounds such as:
1,3,5-Tris(trifluoromethyl)benzene: This compound has similar trifluoromethyl groups but lacks the trichloromethyl groups, resulting in different chemical properties and reactivity.
1,3,5-Trifluoro-2,4,6-triiodobenzene: This compound contains iodine atoms instead of chlorine, leading to distinct physical and chemical characteristics.
These comparisons highlight the unique combination of trifluoromethyl and trichloromethyl groups in this compound, which contribute to its specific properties and applications.
Propriétés
Numéro CAS |
384-85-0 |
|---|---|
Formule moléculaire |
C9Cl9F3 |
Poids moléculaire |
484.2 g/mol |
Nom IUPAC |
1,3,5-trifluoro-2,4,6-tris(trichloromethyl)benzene |
InChI |
InChI=1S/C9Cl9F3/c10-7(11,12)1-4(19)2(8(13,14)15)6(21)3(5(1)20)9(16,17)18 |
Clé InChI |
DMHMWVXVJKMLDA-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(C(=C(C(=C1F)C(Cl)(Cl)Cl)F)C(Cl)(Cl)Cl)F)C(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


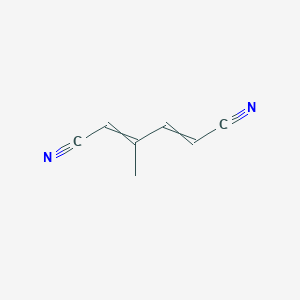
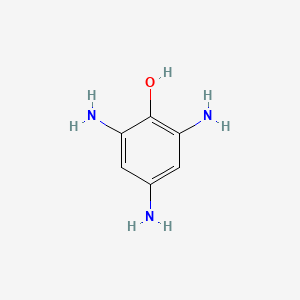

![2-amino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-ynylpurin-8-one](/img/structure/B14753793.png)
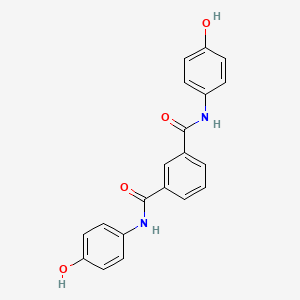

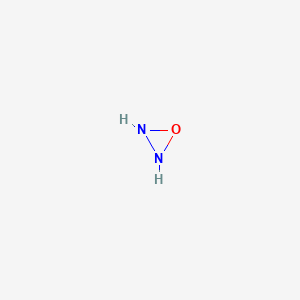
![4-[(E)-(2-oxooxolan-3-ylidene)methyl]benzonitrile](/img/structure/B14753825.png)

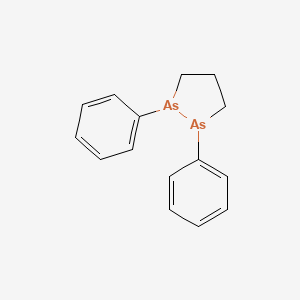
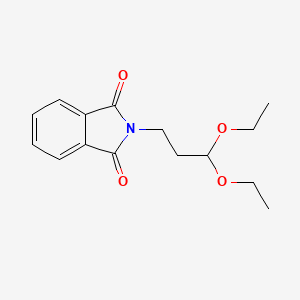
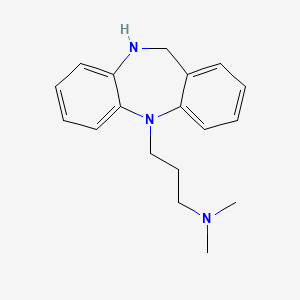
![2-Butyl-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinolin-2-ium iodide](/img/structure/B14753855.png)
![Pyridazino[3,4-C]quinoline](/img/structure/B14753863.png)
